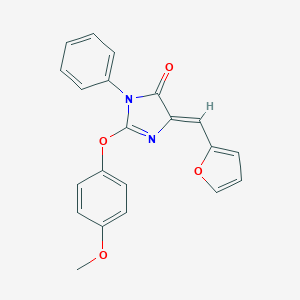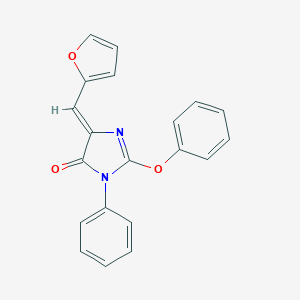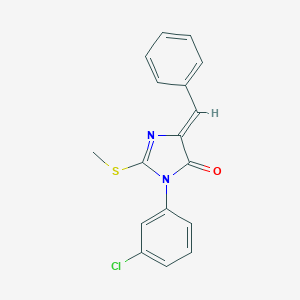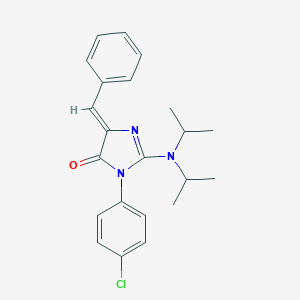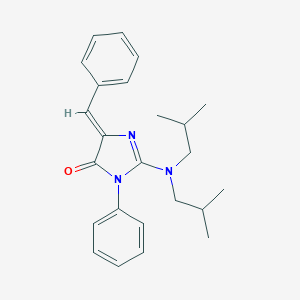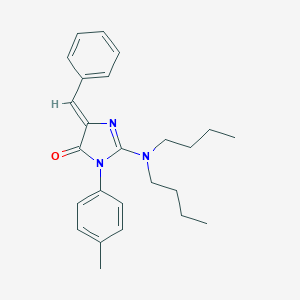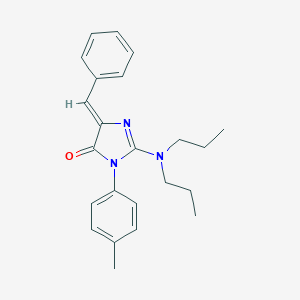![molecular formula C29H43O4P B295985 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene, also known as DPEPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have unique properties that make it useful in a variety of different fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene is not fully understood, but it is believed to involve interactions with specific proteins or enzymes in the body. Some studies have suggested that 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene may be able to bind to specific sites on proteins, altering their activity and leading to changes in cellular function.
Biochemical and Physiological Effects:
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In some cases, it has been shown to inhibit the activity of specific enzymes or proteins, while in other cases it may have no effect. Some studies have also suggested that 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene may be able to cross the blood-brain barrier, making it useful for studying neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene in lab experiments is its unique chemical structure, which allows it to interact with specific proteins or enzymes in the body. However, one limitation of using this compound is that it can be difficult to synthesize and purify, making it more expensive and time-consuming to work with than other compounds.
Orientations Futures
There are many potential future directions for research on 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene, including studies on its potential as an anti-cancer drug, its use in drug discovery, and its ability to cross the blood-brain barrier. Other areas of research could include studies on the mechanism of action of 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene, as well as investigations into its potential use in materials science or other fields. Overall, the unique properties of 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene make it an exciting area of research with many potential applications in the future.
Méthodes De Synthèse
The synthesis of 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene is a complex process that involves several different steps. One common method for synthesizing this compound involves the use of a Grignard reagent to form a carbon-carbon bond between a phenyl ethyl ketone and a benzaldehyde. This intermediate is then treated with diethyl phosphite to form the final product, 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene.
Applications De Recherche Scientifique
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene has been used in a variety of different scientific research applications, including studies on protein-protein interactions, enzyme activity, and drug discovery. One study found that 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene was able to inhibit the activity of a specific enzyme involved in cancer cell growth, suggesting that it may have potential as an anti-cancer drug.
Propriétés
Formule moléculaire |
C29H43O4P |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C29H43O4P/c1-6-32-34(30,33-7-2)23-28-15-13-26(14-16-28)11-12-27-17-19-29(20-18-27)31-22-21-25(5)10-8-9-24(3)4/h11-20,24-25H,6-10,21-23H2,1-5H3/b12-11+ |
Clé InChI |
UNNUSZPISDSDSR-VAWYXSNFSA-N |
SMILES isomérique |
CCOP(=O)(CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCC(C)CCCC(C)C)OCC |
SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCC(C)CCCC(C)C)OCC |
SMILES canonique |
CCOP(=O)(CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCC(C)CCCC(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



